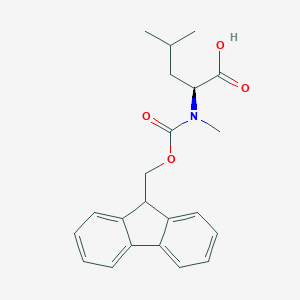

Fmoc-N-Me-Leu-OH

Vue d'ensemble

Description

Fmoc-N-methyl-L-leucine (Fmoc-N-Me-Leu-OH) is a derivative of the amino acid leucine. It is used in peptide synthesis . The Fmoc group is a protective group used in solid-phase peptide synthesis . The molecular formula of Fmoc-N-methyl-L-leucine is C22H25NO4 and its molecular weight is 367.4 .

Synthesis Analysis

Fmoc-L-leucine is prepared by reacting L-leucine with 9-fluorenylmethoxycarbonyl chloride . There are also other methods for the synthesis of Fmoc-N-methyl-L-leucine, such as the one described in the paper "An Improved Synthesis of Fmoc-N-methyl-α-amino Acids" .

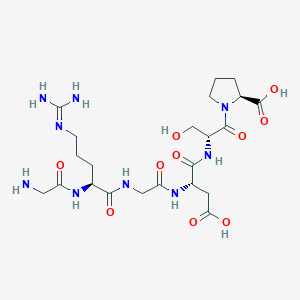

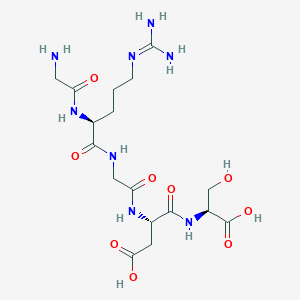

Molecular Structure Analysis

The molecular structure of Fmoc-N-methyl-L-leucine consists of a fluorenylmethoxycarbonyl (Fmoc) group attached to a leucine molecule . The Fmoc group is a large, aromatic group that provides steric hindrance, protecting the amino acid during peptide synthesis .

Chemical Reactions Analysis

Fmoc-N-methyl-L-leucine is used in peptide coupling reactions . The Fmoc group can be removed rapidly by base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Physical And Chemical Properties Analysis

Fmoc-N-methyl-L-leucine is a white to off-white solid with a melting point of 110 - 118 °C .

Applications De Recherche Scientifique

Synthèse de peptides

Fmoc-N-Me-Leu-OH : est largement utilisé dans le domaine de la synthèse de peptides. Il sert de bloc de construction pour l'introduction de résidus d'acide aminé N-α-méthyl-leucine par synthèse peptidique en phase solide (SPPS) Fmoc . Cette méthode est essentielle pour la création de peptides à stabilité et bioactivité améliorées, qui sont souvent utilisés dans le développement de médicaments.

Modification de la structure des peptides

L'incorporation d'acides aminés N-méthylés comme this compound dans les peptides peut modifier considérablement leur flexibilité conformationnelle. Cette modification peut conduire à une résistance accrue à la dégradation enzymatique, augmentant ainsi la demi-vie des peptides thérapeutiques .

Découverte de médicaments

En découverte de médicaments, this compound est utilisé pour synthétiser des analogues de peptides bioactifs. Ces analogues peuvent avoir des propriétés pharmacocinétiques améliorées et une immunogénicité réduite, ce qui en fait des candidats potentiels pour de nouveaux médicaments .

Amélioration de la stabilité des protéases

L'introduction de leucine N-méthylée dans les peptides peut améliorer leur stabilité contre les protéases. Ceci est particulièrement avantageux pour les médicaments à base de peptides qui nécessitent une durée d'action plus longue dans le corps .

Recherche sur le repliement des peptides

This compound est utilisé dans la recherche pour étudier les schémas de repliement des peptides. En modifiant l'épine dorsale du peptide, les chercheurs peuvent obtenir des informations sur les facteurs qui influencent la structure et la stabilité des peptides .

Développement de matériaux à base de peptides

Ce composé est également un outil essentiel dans le développement de matériaux à base de peptides. Ces matériaux ont des applications en biotechnologie et en nanotechnologie, où ils peuvent être utilisés pour construire des biomatériaux avec des propriétés fonctionnelles spécifiques .

Synthèse de peptides cycliques

Les peptides cycliques ont des propriétés structurelles et fonctionnelles uniques. This compound peut être utilisé pour synthétiser des peptides cycliques, qui sont d'intérêt pour leur utilisation potentielle en tant que thérapeutiques et en science des matériaux .

Création de banques de peptides

This compound est essentiel pour la création de banques de peptides. Ces banques sont des outils précieux pour le criblage et l'identification de peptides ayant des activités biologiques souhaitées pour des applications thérapeutiques .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Fmoc-N-Methyl-L-Leucine, also known as Fmoc-N-Me-Leu-OH, is primarily used in the field of peptide synthesis . It serves as a building block for the introduction of N-α-methyl-leucine amino-acid residues by Fmoc Solid-Phase Peptide Synthesis (SPPS) . The primary targets of this compound are the peptide chains that are being synthesized .

Mode of Action

The Fmoc group in Fmoc-N-Methyl-L-Leucine acts as a temporary protecting group for the N-terminus in SPPS . This group is stable to the harsh oxidative conditions frequently used to generate peptide thioesters from peptide hydrazide or o-aminoanilide . The Fmoc group is readily removed after ligation by short exposure to a solution of 20% piperidine at pH 11 in aqueous conditions at room temperature .

Biochemical Pathways

The Fmoc-N-Methyl-L-Leucine is involved in the biochemical pathway of peptide synthesis . It plays a crucial role in the formation of peptide bonds, which are the primary links between amino acids in a peptide chain . The removal of the Fmoc group allows for the continuation of the peptide synthesis process .

Pharmacokinetics

Its solubility in dimethylformamide (dmf) is known, which is an important factor in its use in peptide synthesis .

Result of Action

The result of the action of Fmoc-N-Methyl-L-Leucine is the successful synthesis of peptide chains with N-α-methyl-leucine amino-acid residues . This allows for the creation of specific peptide sequences for research and therapeutic applications .

Action Environment

The action of Fmoc-N-Methyl-L-Leucine is influenced by several environmental factors. The pH of the solution, the presence of piperidine, and the temperature can all affect the efficiency of Fmoc group removal . Additionally, the compound should be stored below +30°C to maintain its stability .

Propriétés

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-14(2)12-20(21(24)25)23(3)22(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20H,12-13H2,1-3H3,(H,24,25)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUJQSIPFDWLNDC-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426778 | |

| Record name | Fmoc-N-methyl-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103478-62-2 | |

| Record name | Fmoc-N-methyl-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4-methylpentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

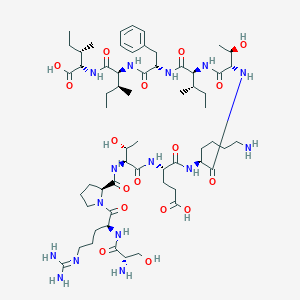

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

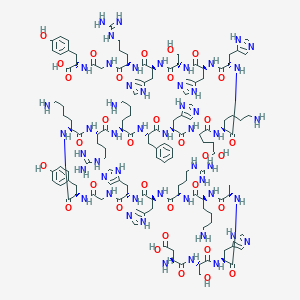

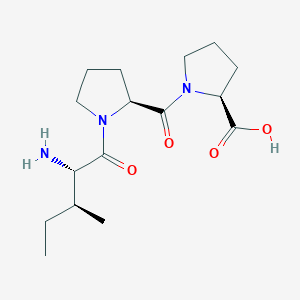

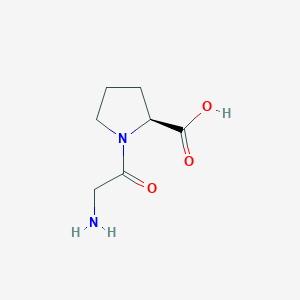

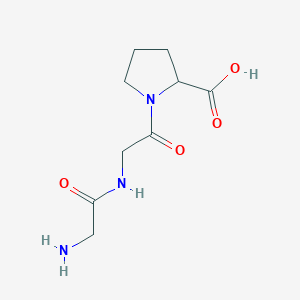

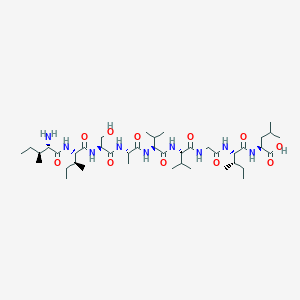

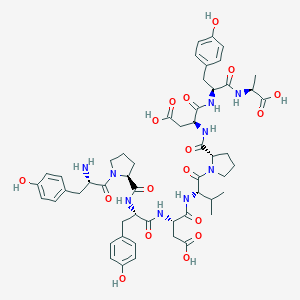

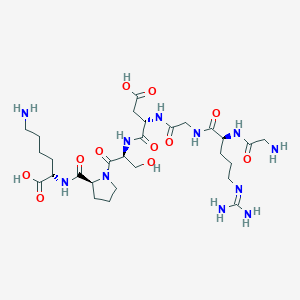

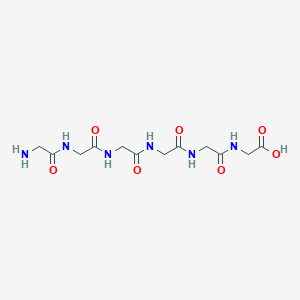

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.